An In-depth Technical Guide to the Synthesis of 1,3-Diiodo-2,2-bis(iodomethyl)propane
An In-depth Technical Guide to the Synthesis of 1,3-Diiodo-2,2-bis(iodomethyl)propane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 1,3-diiodo-2,2-bis(iodomethyl)propane, a tetra-iodinated derivative of pentaerythritol. This compound, also known as pentaerythrityl tetraiodide, is a valuable building block in organic synthesis. The synthesis is presented as a two-step process, commencing with the conversion of pentaerythritol to its tetrabrominated analogue, followed by a halide exchange reaction to yield the final tetraiodide product.
Core Synthesis Pathway
The most established and reliable method for the synthesis of 1,3-diiodo-2,2-bis(iodomethyl)propane involves a two-step reaction sequence starting from pentaerythritol. The hydroxyl groups of pentaerythritol are first converted to a more reactive leaving group, in this case, bromide, to facilitate nucleophilic substitution. The subsequent step involves a Finkelstein reaction, where the bromide atoms are displaced by iodide.
Step 1: Synthesis of Pentaerythrityl Tetrabromide
The initial step involves the conversion of pentaerythritol to pentaerythrityl tetrabromide. This is achieved by first reacting pentaerythritol with benzenesulfonyl chloride in the presence of pyridine. This reaction forms pentaerythrityl tetrabenzenesulfonate, which is a good substrate for nucleophilic substitution. The tetrabenzenesulfonate is then treated with an excess of sodium bromide in a high-boiling solvent such as diethylene glycol to yield pentaerythrityl tetrabromide.[1]
Step 2: Synthesis of 1,3-Diiodo-2,2-bis(iodomethyl)propane via Finkelstein Reaction
The second step employs the Finkelstein reaction, a classic method for the conversion of alkyl chlorides or bromides to alkyl iodides.[2][3][4] Pentaerythrityl tetrabromide is dissolved in a suitable solvent, typically acetone, and treated with a solution of sodium iodide. Sodium iodide is soluble in acetone, while the resulting sodium bromide is not, which drives the reaction to completion through precipitation of the bromide salt.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of the intermediate, pentaerythrityl tetrabromide, as described in established literature.
| Parameter | Value | Reference |
| Starting Material | Pentaerythritol (technical grade) | [1] |
| Moles of Pentaerythritol | 0.96 mole | [1] |
| Reagents (Step 1) | ||
| Pyridine | 650 ml | [1] |
| Benzenesulfonyl chloride | 750 g (4.24 moles) | [1] |
| Sodium bromide | 600 g (5.8 moles) | [1] |
| Diethylene glycol | 1 L | [1] |
| Reaction Conditions (Step 1) | ||
| Temperature (Benzenesulfonylation) | 30-35 °C, then 40 °C | [1] |
| Temperature (Bromination) | 140-150 °C | [1] |
| Product (Intermediate) | Pentaerythrityl tetrabromide | [1] |
| Yield | 228-260 g (68-78%) | [1] |
| Melting Point | 159-160 °C | [1] |
| Reagents (Step 2) | ||
| Pentaerythrityl tetrabromide | 1 mole (for calculation) | |
| Sodium iodide | > 4 moles (in excess) | [2] |
| Acetone | Sufficient to dissolve reactants | [2] |
| Product (Final) | 1,3-Diiodo-2,2-bis(iodomethyl)propane | |
| CAS Number | 1522-88-9 | [5][6][7] |
| Molecular Formula | C5H8I4 | [5][7][8] |
| Molecular Weight | 575.73 g/mol | [7][8] |
Experimental Protocols
Step 1: Synthesis of Pentaerythrityl Tetrabromide
This procedure is adapted from Organic Syntheses.[1]
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Preparation of Pentaerythrityl Tetrabenzenesulfonate: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 130 g (0.96 mole) of technical grade pentaerythritol and 650 ml of pyridine.
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With stirring, add 750 g (4.24 moles) of benzenesulfonyl chloride dropwise at a rate that maintains the reaction temperature between 30–35 °C. The addition typically takes about 2 hours.
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After the addition is complete, stir the resulting slurry at 40 °C for 1 hour.
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Slowly add the slurry to a vigorously stirred solution of 800 ml of concentrated hydrochloric acid in 1 L of water and 2 L of methanol.
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Cool the resulting suspension with ice, filter the granular white pentaerythrityl tetrabenzenesulfonate with suction, and wash it with water and then cold methanol.
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Bromination: Add the crude, slightly wet pentaerythrityl tetrabenzenesulfonate to 1 L of diethylene glycol in a 4-L Erlenmeyer flask equipped with a stirrer.
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Add 600 g (5.8 moles) of sodium bromide to the mixture.
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Heat the mixture in an oil bath at 140–150 °C with slow stirring overnight.
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Cool the resulting orange mixture to about 90 °C and add 2 L of ice water rapidly with stirring.
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Cool the mixture to 10 °C with the direct addition of ice.
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Filter the precipitate with suction, wash with water, and press dry to yield crude pentaerythrityl tetrabromide.
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Purification: Recrystallize the crude product from boiling acetone to obtain colorless glistening plates of pentaerythrityl tetrabromide.
Step 2: Synthesis of 1,3-Diiodo-2,2-bis(iodomethyl)propane
This is a general procedure based on the principles of the Finkelstein reaction.[2][3][4]
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Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve the pentaerythrityl tetrabromide obtained from Step 1 in a minimal amount of acetone.
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Addition of Sodium Iodide: In a separate flask, prepare a saturated solution of sodium iodide in acetone. Add this solution to the solution of pentaerythrityl tetrabromide. An excess of sodium iodide (at least 4 molar equivalents) should be used.
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Reaction: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by the precipitation of sodium bromide. The reaction is typically refluxed for several hours.
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Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
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Isolation: Evaporate the acetone from the filtrate under reduced pressure. The remaining crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure 1,3-diiodo-2,2-bis(iodomethyl)propane.
Synthesis Pathway Visualization
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Overall synthesis pathway from pentaerythritol.
Caption: Detailed experimental workflow for the synthesis.
